Tr-PEG9

Description

Historical Context and Evolution of Polyethylene (B3416737) Glycol Modifications in Academic Research

The academic exploration of PEG modifications dates back to the 1970s, with pioneering work focusing on conjugating PEG to proteins to improve their pharmacokinetic properties and reduce immunogenicity nih.govfrontiersin.orgresearchgate.netfrontiersin.org. Early research demonstrated that PEGylation could enhance the solubility and stability of proteins and peptides, prolonging their circulation time in the bloodstream by increasing their molecular weight and shielding them from enzymatic degradation and renal clearance biochempeg.comfrontiersin.orgresearchgate.netbiochempeg.com. The approval of the first PEGylated protein therapeutic, Adagen® (pegademase bovine), by the FDA in 1990 marked a significant milestone, validating the clinical potential of PEGylation nih.govfrontiersin.orgfrontiersin.org.

Over time, the field of PEGylation evolved to include a wider variety of PEG structures and functionalization strategies. Researchers developed methods to synthesize PEGs with defined molecular weights and narrow polydispersity, as well as multi-arm, branched, and Y-shaped PEG geometries biochempeg.com. The introduction of various reactive functional groups at the PEG termini enabled site-specific conjugation to a broad range of molecules, including small molecules, peptides, oligonucleotides, and nanoparticles biochempeg.comnih.govfrontiersin.org. The development of protecting groups, such as the trityl group, became crucial for controlling the reactivity of PEG derivatives during multi-step synthesis and conjugation procedures biochempeg.comnih.gov. The trityl group, specifically, has been employed to protect hydroxyl groups during the synthesis of monodisperse PEGs and their subsequent functionalization biochempeg.comnih.govrsc.org.

Significance of Tr-PEG9 Derivatives in Contemporary Chemical and Biomedical Sciences

This compound derivatives hold significant importance in contemporary chemical and biomedical sciences primarily due to the combination of the hydrophilic PEG chain and the selectively removable trityl protecting group chemicalbook.combiochempeg.com. The PEG portion imparts excellent water solubility and biocompatibility, properties essential for applications in biological systems thermofisher.combiochempeg.com. The defined length of the PEG9 chain (nine ethylene (B1197577) glycol units) provides a specific spacer length, which can be critical for optimizing the properties of conjugated molecules, such as influencing the conformation of PEGylated species and their interaction with biological environments nih.gov.

The trityl group's lability under mild acidic conditions or hydrogenolysis allows for orthogonal protection strategies in complex chemical syntheses biochempeg.combiochempeg.com. This is particularly valuable when synthesizing heterobifunctional PEG derivatives, where two different functional groups need to be introduced at either end of the PEG chain in a controlled manner biochempeg.comthermofisher.comrsc.org. By protecting one end with a trityl group, reactions can be selectively carried out at the other terminus. Subsequent removal of the trityl group then liberates a hydroxyl group, which can be further functionalized biochempeg.com. This controlled functionalization is vital for creating well-defined conjugates with specific architectures and functionalities, which are increasingly required in areas like targeted drug delivery, bioconjugation, and the development of novel biomaterials nih.govpolysciences.com.

Overview of Research Paradigms Utilizing this compound

This compound and its derivatives are integral to several research paradigms. One major area is the synthesis of complex PEGylated molecules for drug delivery systems biochempeg.com. This compound can serve as a building block for creating linkers that connect therapeutic agents to targeting ligands or nanocarriers biochempeg.com. The trityl group allows for the protection of one end of the PEG chain during the attachment of the drug or targeting moiety, with deprotection occurring later to enable further conjugation or to facilitate controlled release mechanisms biochempeg.com.

Another significant application is in bioconjugation chemistry, where this compound derivatives are used to attach biomolecules (such as peptides or proteins) to surfaces, nanoparticles, or other macromolecules polysciences.com. The ability to selectively deprotect the trityl group is crucial for multi-step conjugation strategies, allowing for the sequential introduction of different biomolecules or functional groups polysciences.com.

Furthermore, this compound is utilized in the synthesis of advanced materials, including hydrogels and functional coatings, where PEGylation is employed to modify surface properties, enhance solubility, or introduce reactive sites for further modification biochempeg.combiochempeg.compolysciences.com. The controlled functionalization offered by the trityl group is essential for creating well-defined polymer architectures and incorporating specific functionalities into these materials.

Research findings highlight the utility of this compound derivatives in facilitating click chemistry reactions, particularly when the other terminus is functionalized with an azide (B81097) or alkyne group biochempeg.commedchemexpress.com. The trityl group remains compatible with these click reactions and can be removed afterward if needed biochempeg.com.

Here is a summary of some properties and uses of this compound and related derivatives based on the search results:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Key Features | Research Applications |

| This compound (Tr-PEG8-OH) | 1144113-16-5 | C₃₅H₄₈O₉ | 612.75 , 612.8 creative-biolabs.com | Trityl, Hydroxyl | Trityl protection, PEG spacer (8 or 9 units) chemicalbook.comcreative-biolabs.com | ADC linker synthesis creative-biolabs.com, General medical research, nanotechnology, new materials biochempeg.com |

| Trityl-PEG9-Azide | 877239-08-2 | C₃₉H₅₅N₃O₁₀ | 725.87 biochempeg.com | Trityl, Azide | Trityl protection, Azide for click chemistry, PEG spacer (9 or 10 units) biochempeg.com | Click chemistry, Bioconjugation, Drug delivery systems, Synthesis of PROTACs |

| Tr-PEG2-OH | 105589-77-3 | C₂₃H₂₄O₃ | 348.43 biochempeg.com | Trityl, Hydroxyl | Trityl protection, PEG spacer (2 units) biochempeg.com | Medical research, drug-release, nanotechnology, new materials research, cell culture biochempeg.com |

| Tr-PEG3-OH | 133699-09-9 | Not specified | Not specified | Trityl, Hydroxyl | Trityl protection, PEG spacer (3 units) biochempeg.com | Medical research, drug-release, nanotechnology, new materials research, cell culture biochempeg.com |

| Tr-PEG5-OH | 125274-16-0 | Not specified | Not specified | Trityl, Hydroxyl | Trityl protection, PEG spacer (5 units) chemicalbook.com | ADC linker synthesis chemicalbook.com, General medical research, drug-release, nanotechnology, new materials research, cell culture chemicalbook.com |

| Trityl-PEG7-Azide | 1818294-30-2 | C₃₅H₄₇N₃O₈ | 637.8 biochempeg.com | Trityl, Azide | Trityl protection, Azide for click chemistry, PEG spacer (7 units) biochempeg.com | Click chemistry, Medical research, drug-release, nanotechnology, new materials research, cell culture biochempeg.com |

Note: Some sources list this compound with 8 PEG units (Tr-PEG8-OH), while others refer to Trityl-PEG9-Azide with 9 or 10 PEG units. The number of PEG units can vary depending on the specific synthesis and nomenclature used.

Detailed research findings on this compound specifically often involve its use as a protected intermediate in the synthesis of more complex molecules. For example, Trityl-PEG-OH derivatives have been used in the solid-phase stepwise synthesis of polyethylene glycol chains, where the trityl group protects one end during chain elongation nih.gov. The removal of the trityl group is a key step in this process, monitored to ensure complete deprotection for obtaining monodisperse PEG products nih.gov.

In the synthesis of functionalized PEG azides, trityl-PEG-OH (specifically mentioned for PEG9) was converted to its azide derivative after mesylation, and the trityl group was subsequently removed under dilute acidic conditions to yield HO-PEG-N₃ nih.gov. This demonstrates the utility of the trityl group in enabling the synthesis of heterobifunctional PEGs with orthogonal reactivity.

Research also explores the impact of PEGylation with trityl-containing radicals on physicochemical properties, such as water solubility and stability, for applications in techniques like electron paramagnetic resonance (EPR) spectroscopy and imaging acs.orggoogle.com. PEGylation, including with trityl-PEG derivatives, has been shown to improve the in vivo behavior of such probes acs.org.

This compound derivatives are thus valuable tools in the synthetic chemist's arsenal, enabling the controlled construction of complex molecules with tailored properties for a wide range of applications in chemical and biomedical research.

Properties

IUPAC Name |

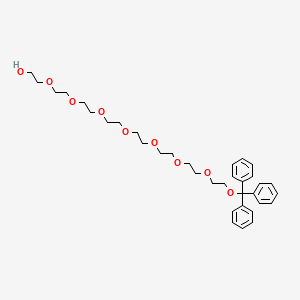

2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48O9/c36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31-44-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15,36H,16-31H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAWPOYSSQJMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tr Peg9

Strategies for Tr-Functionalization of Polyethylene (B3416737) Glycol Scaffolds

Functionalization of PEG scaffolds with groups like Trityl is crucial for enabling downstream chemical modifications and conjugations. The terminal hydroxyl groups of PEG are primary sites for functionalization. uni.lu Various strategies can be employed to introduce the Trityl group onto a PEG9 scaffold, often involving protection chemistry or direct coupling reactions.

Covalent Grafting Approaches for Tr-PEG9 Synthesis

Covalent grafting involves the formation of stable covalent bonds between the PEG scaffold and the Trityl group or a molecule already bearing the this compound structure. While direct grafting of a Trityl group onto a pre-synthesized PEG9 might be less common as a primary synthesis route compared to using Trityl as a protecting group during synthesis, covalent grafting techniques are highly relevant for attaching this compound to surfaces or other molecules.

General covalent grafting methods for PEGs can be applied. These often involve activating the terminal end of the PEG (or a molecule to be grafted with this compound) and reacting it with a complementary functional group on the target substrate. For instance, hydroxyl-terminated PEGs can be activated as esters, carbonates, or halides for reaction with amines or hydroxyls on a surface or molecule. ontosight.aiwikipedia.org Similarly, if this compound is synthesized with a reactive end group other than the Trityl-protected one (e.g., a heterobifunctional PEG9), it can be covalently attached using established coupling chemistries like amide formation, click chemistry, or Michael addition, depending on the introduced functionalities. ontosight.ai The "Graftfast" reaction, for example, has been used for covalent grafting of PEG brushes onto nanoparticles at room temperature in water. ontosight.ainih.gov

Self-Assembly Techniques in this compound Conjugation

Self-assembly techniques can be relevant in the context of this compound, particularly if the PEG9 chain is functionalized with a Trityl group at one end and a different moiety, potentially hydrophobic, at the other, creating an amphiphilic structure. Amphiphilic block copolymers containing PEG segments are known to self-assemble into various nanostructures like micelles, vesicles, or tubes in selective solvents. wikipedia.orgnih.govbrightpathlabs.comthegoodscentscompany.comontosight.aipciplindia.com

Bio-orthogonal Chemistry in this compound Derivatization

Bio-orthogonal chemistry involves reactions that can occur within biological systems without interfering with native biochemical processes. fishersci.cafishersci.seuni.luwikiwand.com While the Trityl group itself is primarily a protecting group and not typically a bio-orthogonal handle, this compound can be synthesized to incorporate bio-orthogonal functionalities or can be used in conjunction with bio-orthogonal strategies.

For example, a PEG9 scaffold could be synthesized with a Trityl group at one end and a bio-orthogonal group like an azide (B81097) or tetrazine at the other. americanelements.comwikidata.orgwikipedia.orgepa.gov These functionalized this compound molecules could then participate in bio-orthogonal reactions such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") or inverse electron-demand Diels-Alder reactions with complementary strained alkenes (e.g., trans-cyclooctene, norbornene) or alkynes. fishersci.cafishersci.sewikiwand.comfishersci.fiereztech.com The Trityl group could serve to protect a specific functional group during the synthesis of the PEG9 derivative or during a subsequent bio-orthogonal conjugation step, being removed later under mild acidic conditions when its protection is no longer required. ontosight.aiamericanelements.com

Polymerization and Copolymerization Routes for this compound Formation

The synthesis of well-defined PEG chains of specific lengths, such as PEG9, is often achieved through controlled polymerization techniques. Functionalization with groups like Trityl can be incorporated during or after the polymerization process.

Controlled Polymerization Techniques for this compound Architectures

Controlled polymerization techniques, such as anionic polymerization of ethylene (B1197577) oxide, are commonly used to synthesize PEGs with defined molecular weights and narrow polydispersity. ontosight.ai By carefully controlling the reaction conditions, including the initiator and termination steps, PEG chains of desired lengths, like PEG9, can be obtained. wikipedia.orgbrightpathlabs.comfishersci.cauni.lu

To synthesize this compound using controlled polymerization, an initiator molecule already bearing a protected functional group (which could be deprotected to a Trityl-reactive site or already be a Trityl-protected species) can be used. Alternatively, the polymerization can be initiated with a molecule that allows for post-polymerization functionalization of the PEG chain end with a Trityl group. Stepwise synthesis approaches using protecting groups, such as the acid-labile dimethoxytrityl (DMTr) or base-labile phenethyl group, have been developed for the controlled elongation of PEG chains. wikipedia.orgbrightpathlabs.comfishersci.cauni.lu These methods can be adapted to synthesize PEG chains of a specific number of repeating units, followed by or coupled with the introduction of the Trityl group at a designated end. For instance, a hydroxyl group on a PEG chain end can be reacted with trityl chloride to install the Trityl protecting group. ontosight.aiwikipedia.org

Multi-arm and Branched this compound Architectures

Beyond linear PEG chains, multi-arm and branched PEG architectures offer increased functionalization density and unique properties. uni.luuni.lumedkoo.com These structures can be synthesized using initiators with multiple functional groups or by grafting PEG chains onto a core molecule. uni.luuni.lu

Site-Specific Conjugation Strategies for this compound Attachment

Site-specific conjugation aims to attach a molecule, such as a functionalized this compound derivative, to predetermined locations on a biomolecule. This approach offers advantages over random conjugation, including improved homogeneity of the resulting conjugate, better control over the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates, and potentially preserved biological activity of the biomolecule mdpi.comnih.gov. For this compound to be used in conjugation, its terminal hydroxyl group or the Trityl-protected group would typically be converted into a reactive functional group (e.g., an activated ester, maleimide (B117702), or aldehyde), or this compound could be incorporated into a larger linker molecule containing such reactive groups. The choice of reactive group on the this compound derivative dictates which amino acid residues on the target biomolecule can be selectively modified.

N-Terminus and Lysine (B10760008) Tr-PEGylation

Primary amine groups, present at the N-terminus of proteins and in the ε-amine side chains of lysine residues, are common targets for conjugation due to their abundance and accessibility on the protein surface profacgen.cominvivogen.comthermofisher.commdpi.com. Conjugation to primary amines is often achieved using activated esters, such as N-hydroxysuccinimide (NHS) esters thermofisher.commdpi.com. A this compound derivative functionalized with an NHS ester could react with these amine groups to form stable amide bonds.

While both the N-terminus and lysine residues react with NHS esters, some degree of site-selectivity can be achieved by carefully controlling the reaction conditions, particularly pH mdpi.commdpi.com. The α-amine group at the N-terminus generally has a lower pKa than the ε-amines of lysine residues, meaning it is more deprotonated and thus more reactive at slightly acidic to neutral pH values (around pH 7-7.4) mdpi.commdpi.com. By conducting the reaction at a pH where the N-terminal amine is predominantly unprotonated while lysine amines are largely protonated, preferential modification of the N-terminus can be favored mdpi.commdpi.com. However, achieving absolute selectivity can be challenging, especially if multiple lysine residues are highly accessible and have similar pKa values.

Cysteine (Thiol) Tr-PEGylation

Cysteine residues, with their reactive sulfhydryl (thiol) groups, provide another important target for site-specific conjugation invivogen.comthermofisher.com. Unlike primary amines, free cysteine thiols are generally less abundant in proteins, which can contribute to higher site-specificity compared to lysine conjugation thermofisher.com. Many proteins contain cysteine residues involved in disulfide bonds, which can be selectively reduced to generate free thiols for conjugation nih.govinvivogen.comthermofisher.com. Furthermore, genetic engineering can be used to introduce cysteine residues at specific, desired locations within a protein sequence, allowing for precise control over the conjugation site mdpi.comnih.govgoogle.com.

Thiol-reactive functional groups commonly used for conjugation include maleimides and haloacetyls thermofisher.comgoogle.comcreativepegworks.com. A this compound derivative bearing a maleimide or haloacetyl group can undergo a Michael addition or alkylation reaction, respectively, with the free thiol of a cysteine residue, forming a stable thioether bond thermofisher.comcreativepegworks.com. This reaction is typically performed under mild conditions and at a pH where cysteine thiols are deprotonated and reactive (around neutral pH) thermofisher.com. The specificity of maleimides towards thiols makes this a popular method for creating homogeneous conjugates, particularly antibody-drug conjugates with defined drug-to-antibody ratios google.com.

Carboxyl Group Tr-PEGylation

Carboxyl groups, present at the C-terminus of proteins and in the side chains of aspartic acid and glutamic acid residues, can also serve as conjugation sites thermofisher.comthermofisher.com. Conjugation to carboxyl groups typically involves their activation to facilitate a reaction with a nucleophile, such as a primary amine on the this compound derivative or a linker attached to it thermofisher.comcd-bioparticles.comgoogle.com. Carbodiimide (B86325) chemistry is a widely used method for activating carboxyl groups thermofisher.comthermofisher.comcd-bioparticles.comgoogle.com.

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), react with carboxylic acids to form an unstable O-acylisourea intermediate thermofisher.comgoogle.com. This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of a urea (B33335) by-product thermofisher.comgoogle.com. The efficiency of this reaction can be enhanced by including N-hydroxysuccinimide (NHS) or Sulfo-NHS, which react with the O-acylisourea intermediate to form a more stable activated ester, improving the coupling efficiency with amines thermofisher.comcd-bioparticles.com. If a this compound derivative is functionalized with a primary amine, it could be conjugated to carboxyl groups on a biomolecule using carbodiimide chemistry. This reaction is typically carried out at slightly acidic pH google.com.

Purification and Homogeneity Considerations in this compound Synthesis

Ensuring the purity and homogeneity of this compound and its conjugates is critical for their characterization, consistent performance in research applications, and potential therapeutic use creative-proteomics.com. Impurities or heterogeneity can lead to variable results and complicate downstream studies creative-proteomics.com.

During the synthesis of this compound, particularly through stepwise methods, the purity of the final product is influenced by the efficiency of each reaction step and the effectiveness of intermediate purifications nih.gov. Techniques such as chromatography, including flash column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), are commonly employed to purify synthetic PEGs and remove unreacted starting materials, truncated chains, and by-products nih.govuniv-lorraine.fr. Analysis by mass spectrometry, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS, is valuable for confirming the molecular weight and assessing the purity and monodispersity of the synthesized PEG chains nih.gov.

Following conjugation of this compound derivatives to biomolecules, the resulting conjugates also require purification to separate the desired conjugate from unconjugated biomolecule, unconjugated PEG reagent, and any reaction by-products mdpi.com. The purification strategy depends on the nature of the biomolecule and the conjugate. Techniques such as size-exclusion chromatography (SEC), which separates molecules based on their size, are useful for isolating conjugates from smaller free PEG reagents and larger aggregates creative-proteomics.comsigmaaldrich.comnih.gov. Ion-exchange chromatography can be used if the conjugation alters the net charge of the biomolecule sigmaaldrich.com.

Assessing the homogeneity of the conjugate is equally important. Techniques like SDS-PAGE can indicate the presence of unconjugated protein or conjugates with different PEGylation degrees, although SDS can sometimes mask aggregation creative-proteomics.comsigmaaldrich.comnih.gov. SEC is a valuable tool for assessing the size homogeneity and detecting aggregates creative-proteomics.comsigmaaldrich.com. For antibody-drug conjugates or similar protein conjugates, techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry can provide detailed information on the distribution of the attached molecules and the drug-to-antibody ratio (DAR), which is a key indicator of homogeneity in such conjugates mdpi.com. Site-specific conjugation strategies are specifically developed to improve the homogeneity and control the DAR compared to traditional random conjugation methods mdpi.comnih.gov.

Illustrative Data Table: Examples of Site-Specific Conjugation Efficiency

While specific data for this compound conjugation efficiency was not found, the following table provides illustrative examples of conjugation efficiencies or resulting Drug-to-Antibody Ratios (DARs) reported for site-specific conjugation methods using different PEG or linker molecules. These examples highlight the potential outcomes achievable with controlled conjugation strategies.

| Conjugation Strategy | Target Amino Acid | Example PEG/Linker Type | Reported Outcome (e.g., Efficiency or DAR) | Source |

| Engineered Cysteine Conjugation | Cysteine | DOTA-PEGn-Cys-VS to thiolated diabody | Uniform decrease in kidney uptake with increasing PEG size, uniform increase in tumor uptake nih.gov | nih.gov |

| Engineered Cysteine Conjugation | Cysteine | Linker drug to engineered cysteine antibody | DAR > 3.4 with high site-selectivity mdpi.com | mdpi.com |

| Cysteine Conjugation | Cysteine | Maleimide-PEG to reduced antibody disulfide | Variable stoichiometry (DAR 0-8) in non-site-specific methods; improved homogeneity with engineered sites nih.govinvivogen.com | nih.govinvivogen.com |

| N-terminal Conjugation | N-terminus | PEG-cyclooctynol to Interleukin-8 | Successfully used for N-terminal PEGylation mdpi.com | mdpi.com |

| Carbodiimide Conjugation | Carboxyl | EDC/NHS coupling of protein to nanoparticles | Amount of protein 1X to 10X excess for full coverage cd-bioparticles.com | cd-bioparticles.com |

Advanced Characterization Techniques for Tr Peg9 Conjugates

Spectroscopic Methods for Structural Elucidation of Tr-PEG9

Spectroscopic techniques are fundamental in confirming the chemical structure of this compound and its conjugates by analyzing how they interact with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and composition of organic molecules, including PEG conjugates. ¹H NMR is commonly used to characterize polyethylene (B3416737) glycols and their derivatives, providing information on molecular weight, purity, and functionalization nih.gov. The chemical shifts of protons in the molecule are indicative of their local electronic environment, allowing for the identification of different structural segments.

In the context of this compound conjugates, ¹H NMR can be used to confirm the presence of the trityl group, the PEG backbone, and the molecule conjugated to the PEG chain . For instance, trityl aromatic protons typically appear in the δ 7.2–7.5 ppm range, while the PEG backbone signals resonate around δ 3.5–3.7 ppm . Analysis of the integration of these signals can provide information about the ratio of the conjugated molecule to the PEG chain, aiding in the determination of conjugation efficiency. It is important to consider ¹H-¹³C coupling in ¹H NMR spectra of polymers like PEG, as these can lead to additional peaks that might be misinterpreted as impurities if not correctly assigned nih.gov.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of this compound Systems

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. This technique is valuable for confirming the presence of characteristic bonds within this compound and its conjugates analis.com.my.

For this compound, FTIR analysis can reveal the presence of C-H stretching vibrations from both the trityl and PEG moieties, C-O stretching vibrations from the ether linkages in the PEG backbone, and O-H stretching vibrations from the terminal hydroxyl group (if unconjugated) . When this compound is conjugated to another molecule, changes or additions in the FTIR spectrum can indicate the formation of new functional groups or the disappearance of existing ones involved in the conjugation reaction analis.com.my. For example, if conjugation occurs via the hydroxyl group, the intensity of the O-H stretch might decrease, and new peaks corresponding to the newly formed bond (e.g., amide, ester) would appear.

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing molecules that contain chromophores, which are functional groups that absorb UV or visible light azooptics.compressbooks.pub.

While the PEG chain itself does not have significant absorption in the UV-Vis range, the trityl group contains aromatic rings that exhibit UV absorption medkoo.com. If this compound is conjugated to a molecule with a distinct UV-Vis signature, this technique can be used to confirm the presence of the conjugated molecule and, in some cases, quantify the amount of conjugate formed analis.com.myazooptics.com. Changes in the absorption spectrum upon conjugation, such as shifts in peak wavelengths or changes in intensity, can provide evidence of successful conjugation analis.com.my. UV-Vis spectroscopy can also be used to determine the concentration of the conjugate if the molar absorptivity of the chromophore is known azooptics.com.

Chromatographic and Separation Techniques for this compound Analysis

Chromatographic methods are essential for assessing the purity of this compound conjugates and determining their molecular weight distribution. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

Size-Exclusion Chromatography (SEC) for this compound Molecular Weight Distribution

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume or size in solution metu.edu.trchromatographyonline.com. This technique is widely used for characterizing polymers, including PEGs and their conjugates, to determine their molecular weight distribution, average molecular weights (Mn, Mw), and polydispersity index (PDI) metu.edu.trgoogle.com.

Research findings often present SEC data as chromatograms showing elution peaks at different retention volumes or times. The area under these peaks is proportional to the concentration of the eluting species.

| Component | Retention Time (min) | Peak Area (%) | Estimated Molecular Weight (Da) |

|---|---|---|---|

| Aggregate | 8.5 | 5 | > 10000 |

| This compound Conjugate | 10.2 | 90 | 6500 |

| Unconjugated this compound | 12.5 | 3 | 612.76 |

Note: This table presents hypothetical data for illustrative purposes based on typical SEC analysis outcomes.

Advanced Chromatographic Approaches for this compound Purity Assessment

Beyond SEC, other advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to assess the purity of this compound conjugates and separate components based on properties other than size, such as polarity or charge torontech.comchromatographyonline.com. Reversed-phase HPLC (RP-HPLC) is a common method that separates molecules based on their hydrophobicity chromatographyonline.com. This can be particularly useful for separating this compound conjugates from impurities, including unreacted starting materials, byproducts, or truncated PEG chains tandfonline.com.

HPLC coupled with detectors like UV-Vis or mass spectrometry (LC-MS) provides enhanced capabilities for identification and quantification of components numberanalytics.comproquest.com. UV detection is effective if the this compound conjugate or impurities have a chromophore torontech.com. Mass spectrometry provides molecular weight information, which can help identify unknown peaks in the chromatogram numberanalytics.com. Assessing peak purity in HPLC chromatograms, often using techniques like diode array detection (DAD), is crucial to ensure that a single peak corresponds to a single compound and is not a coelution of multiple species chromatographyonline.com.

Advanced chromatographic approaches are vital for ensuring the high purity required for this compound conjugates, especially for applications where even minor impurities could impact performance or safety.

Mass Spectrometric Approaches for this compound Characterization

Mass spectrometry (MS) techniques are indispensable for determining the molecular weight and structural features of this compound and its conjugates. Soft ionization methods are particularly relevant for these relatively large and potentially labile molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used soft ionization technique capable of transferring ions from a solution into the gaseous phase for mass analysis. This method is well-suited for the analysis of polar molecules like PEGs and their derivatives. ESI-MS can provide accurate molecular weight information for this compound and its conjugates. It is particularly useful for analyzing products from synthesis reactions, allowing for the identification of the desired product and potential impurities arising from incomplete reactions bio-fount.com.

ESI-MS can offer insights beyond simple molecular weight determination. Tandem mass spectrometry (MS/MS), often coupled with ESI, involves fragmentation of selected ions in the gas phase, yielding fragment ions that provide structural details about the molecule, including the polymer chain and end groups. The fragmentation patterns in ESI-MS, particularly with low-energy collision-induced dissociation (CID), can be influenced by the type of cation used for ionization, offering a means to gain specific structural information. For larger PEG molecules, techniques like proton transfer reaction ESI-MS can simplify complex spectra by reducing the charge states of the observed ions. The sensitivity of ESI-MS allows for the analysis of ionic species, and neutral compounds like this compound can be analyzed after being converted to an ionic form through protonation or cationization.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques for this compound

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another powerful soft ionization technique, frequently coupled with time-of-flight (TOF) mass analyzers (MALDI-TOF MS), that is well-suited for the analysis of large molecules, including polymers and PEG conjugates. MALDI-TOF MS is capable of determining the absolute molecular weight of individual polymer chains within a sample, which is crucial for characterizing the molecular weight distribution of PEG-based compounds.

MALDI-TOF MS provides valuable information regarding the average molecular weights (Mn and Mw), the mass of the repeating monomer units (in the case of the PEG chain), and the masses of the end groups, including the trityl group and the functionalized hydroxyl group in this compound conjugates. Compared to ESI, MALDI generally produces fewer multiply charged ions, often resulting in simpler spectra for polymers. Successful MALDI-TOF MS analysis of PEG standards and conjugates, including Trityl-protected PEGs, has been reported, highlighting the importance of optimizing sample preparation methods, including the choice of matrix and cationizing agent, to achieve efficient ionization and detection nih.gov. MALDI-TOF MS has been utilized to confirm the conjugation of peptides to PEG linkers, demonstrating its utility in characterizing PEGylated products.

Microscopic and Imaging Modalities for this compound Morphology

Microscopic and imaging techniques provide essential visual information about the morphology, size, and structural organization of this compound formulations and nanostructures.

Scanning Electron Microscopy (SEM) of this compound Formulations

Scanning Electron Microscopy (SEM) is a versatile technique that uses a focused beam of electrons to generate high-resolution images of the surface topography and morphology of solid samples. SEM is widely applied in the pharmaceutical industry to examine the microstructure and surface characteristics of drug formulations and ingredients.

Transmission Electron Microscopy (TEM) of this compound Nanostructures

Transmission Electron Microscopy (TEM) is a powerful technique that transmits a beam of high-energy electrons through a very thin sample to produce a magnified image, allowing for characterization at the nanoscale, even down to atomic resolution in specialized modes. TEM is particularly valuable for visualizing the internal structure and morphology of nanoparticles and other nanostructured materials.

In the context of this compound nanostructures, such as nanoparticles or liposomes functionalized with this compound conjugates, TEM can provide direct visualization of their size, shape, and structural integrity. It can confirm the formation of spherical nanoparticles and assess their size distribution. While TEM excels at revealing external morphology and internal structure, the level of detail regarding internal organization can vary depending on the sample and staining techniques used. TEM has been utilized to characterize the morphology of PEGylated nanoparticles and liposomes, demonstrating its utility in assessing the structural outcome of incorporating PEG derivatives into nanocarriers.

X-ray Photoelectron Spectroscopy (XPS) for this compound Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive spectroscopic technique used to determine the elemental composition and chemical state of the outermost layers (typically 1-10 nm) of a material. XPS provides valuable information about the surface chemistry of this compound and its formulations.

By analyzing the binding energies of emitted photoelectrons, XPS can identify the elements present on the surface and determine their relative concentrations. Crucially for PEG-containing compounds like this compound, XPS can confirm the presence of characteristic functional groups, such as the C-O bonds within the PEG chain, by analyzing high-resolution core-level spectra (e.g., the C 1s spectrum). Shifts in binding energies can also provide information about the chemical state of atoms and their bonding environments.

XPS is particularly useful for analyzing the surface composition of formulations, such as nanoparticles or films, to understand how this compound or its conjugates are presented on the surface. This is critical as the surface composition dictates interactions with the biological environment. XPS can be used to quantify the amount and density of PEG chains on the surface of nanoparticles. Studies have combined XPS with other techniques like NMR to gain a comprehensive understanding of PEGylation on nanoparticle surfaces. XPS can also be applied to assess the homogeneity of components on the surface of pharmaceutical particles.

X-ray Diffraction (XRD) Analysis of this compound Crystalline Structures

X-ray Diffraction (XRD) is a fundamental technique for probing the crystalline structure of materials, including polymers and their conjugates. By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of atoms in a crystalline lattice, information about the arrangement of atoms, crystal phases, and crystallinity can be obtained. metu.edu.trmeasurlabs.com This technique is particularly valuable for characterizing the solid-state properties of semi-crystalline polymers like polyethylene glycol (PEG). researchgate.netresearchgate.netnih.govresearchgate.net

Polyethylene glycol is known to exhibit semi-crystalline behavior, with its crystalline phase typically adopting a monoclinic unit cell. nih.gov The characteristic XRD pattern of crystalline PEG commonly features prominent diffraction peaks at specific 2θ angles, notably around 19° and 23-24°. researchgate.netresearchgate.netnih.govresearchgate.net These peaks correspond to diffraction from specific crystal planes within the PEG structure, such as the (120) and (032) planes. nih.govresearchgate.net The intensity and sharpness of these peaks provide insights into the degree of crystallinity and the size of the crystallites within the sample. measurlabs.com

Detailed XRD analysis of this compound crystalline structures would typically involve obtaining powder XRD patterns of the solid compound. Analysis of these patterns would aim to identify characteristic diffraction peaks, determine their corresponding d-spacing values using Bragg's Law, and potentially index the peaks to a specific crystal system and space group if single crystals are available or a known structure is applicable. Furthermore, techniques like Rietveld refinement could be applied for quantitative phase analysis if mixtures of crystalline phases are present. measurlabs.com

If experimental data were available, a data table summarizing the key XRD findings for this compound might include:

| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) | Proposed Crystal Plane |

| [Specific Peak 1] | [Calculated] | [Measured] | [Indexing, if possible] |

| [Specific Peak 2] | [Calculated] | [Measured] | [Indexing, if possible] |

| [Specific Peak 3] | [Calculated] | [Measured] | [Indexing, if possible] |

| ... | ... | ... | ... |

Such a table, coupled with analysis of peak sharpness (indicating crystallite size) and background scattering (indicating amorphous content), would provide detailed research findings on the solid-state form of this compound. Further studies might involve comparing the XRD pattern of this compound to that of unprotected PEG9 to isolate the effect of the trityl group on crystallization.

Theoretical and Computational Investigations of Tr Peg9 Systems

Molecular Dynamics Simulations of Tr-PEG9 Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, providing detailed information about their structural fluctuations, conformational changes, and interactions with their environment. For this compound, MD simulations can offer insights into how the molecule behaves in different solvents, interacts with itself and other molecules, and its dynamics when attached to surfaces or larger structures. Studies on PEG chains using MD simulations have explored various properties, including their conformational dynamics and interactions in different environments cgmartini.nlrsc.orgrsc.orgnih.gov.

Conformational Analysis of this compound Chains in Various Environments

The conformation of a polymer chain like the PEG9 component of this compound is fundamental to its properties and function. Computational methods, including MD simulations and quantum chemical calculations, are used to analyze the preferred shapes and flexibility of such molecules in different conditions, such as in solution or in complex with other species nih.govresearchgate.netchemrxiv.orgmun.calambris.com. For instance, quantum chemical calculations using the B3LYP method have been employed to investigate the conformations adopted by a PEG9 chain upon complexation with alkali cations in the gas phase, revealing cage-like backbone configurations stabilized by hydrogen bonding and cation coordination researchgate.net. MD simulations have also shown that the all-trans extended conformation of a PEG9 chain can transform into a random coil arrangement in simulation rsc.org. The radius of gyration (Rg), a measure of the average size of a polymer coil, is a key property studied through simulations to understand chain dimensions in solution rsc.orgrsc.orgnih.gov.

Interfacial Interactions of this compound with Biological Membranes and Proteins

Understanding how this compound interacts with biological interfaces like cell membranes and proteins is critical for applications in drug delivery, biomaterials, and biotechnology. MD simulations are extensively used to model the interactions of polymers, peptides, and other molecules with lipid bilayers and proteins mun.caarxiv.orgokayama-u.ac.jpmdpi.combiorxiv.orgcimap.res.innih.govnih.govmdpi.comnih.gov. These simulations can reveal the mechanisms of membrane insertion, the binding modes to proteins, and the effect of the molecule on membrane structure and dynamics. While specific studies on this compound interactions with biological membranes and proteins were not found, the methodologies applied to other PEGylated systems and polymers provide a framework for such investigations. For example, simulations have explored the interactions of antimicrobial peptides with bacterial outer membranes to understand their mechanism of action nih.gov. The modeling of PROTACs, which can contain PEG linkers, and their interactions to form ternary complexes with target proteins and E3 ligases also highlights the relevance of computational studies in understanding protein-ligand interactions involving PEG-like chains biorxiv.orgacs.org.

Quantum Chemical Calculations for this compound Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, bonding, and energy landscape of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to determine optimized molecular geometries, calculate electronic properties, and explore reaction pathways riken.jpresearchgate.netarxiv.orgfrontiersin.orgunige.charxiv.org. For this compound, quantum chemical calculations can complement MD simulations by providing a more accurate description of the electronic distribution and energetics, particularly for understanding the behavior of the "Tr" group and its influence on the PEG9 chain. As mentioned earlier, B3LYP calculations have been used to study the conformations and interactions of PEG9 with ions researchgate.net. Theoretical studies employing ab initio and DFT calculations have also been applied to investigate the reaction mechanisms involved in pegylation, providing insights into how PEG chains attach to other molecules researchgate.net. These methods can help elucidate the preferred conformations of this compound, the nature of interactions involving the terminal groups, and potentially predict its reactivity.

Coarse-Grained Modeling of Large-Scale this compound Assemblies

While atomistic MD simulations provide high-resolution details, they are computationally intensive and limited in the timescales and system sizes they can effectively study. Coarse-grained (CG) modeling addresses this limitation by grouping several atoms into single "pseudo-atoms" or beads, significantly reducing the number of degrees of freedom and allowing for the simulation of much larger systems over longer periods cgmartini.nlrsc.orgrsc.orgnih.govwikipedia.org. CG models have been developed and extensively used for studying the behavior of polymers like PEG and polyethylene (B3416737) oxide (PEO), including their self-assembly and interactions in various environments cgmartini.nlrsc.orgrsc.orgnih.gov. These models are parameterized to reproduce key properties from atomistic simulations or experimental data, such as conformational distributions, density, and radius of gyration cgmartini.nlrsc.org. CG simulations of PEG systems have been used to study polymer melts, the behavior of single chains in water, and interfacial phenomena at water/air interfaces cgmartini.nlrsc.orgrsc.org. For this compound, CG modeling would be essential for investigating the behavior of large assemblies, such as micelles formed by this compound conjugates, or the dynamics of this compound when incorporated into complex nanostructures.

Predictive Modeling for this compound Performance Optimization

Predictive modeling, often employing machine learning and statistical techniques, utilizes computational models and data to forecast future outcomes or properties ultralytics.comteradata.commathworks.compecan.airesearchgate.net. In the context of this compound, predictive modeling can be applied to optimize its performance for specific applications by correlating structural features and environmental conditions with desired outcomes. By leveraging data from experimental studies and computational simulations (MD, quantum chemistry, CG modeling), predictive models can be built to forecast properties such as conformational preferences, binding affinities to targets, or assembly characteristics nih.govriken.jp. These models can help identify key molecular descriptors or simulation parameters that most significantly influence performance, guiding the rational design and optimization of this compound-based systems without the need for extensive trial-and-error experimentation. Predictive modeling in computational chemistry and drug discovery, for example, involves using computational methods to predict activity and optimize compound properties riken.jp.

Applications of Tr Peg9 in Cutting Edge Research Domains

Tr-PEG9 in Advanced Drug Delivery Systems

The integration of this compound into drug delivery systems leverages its ability to improve solubility, provide a functional handle for targeting ligands, and potentially influence the interaction of the delivery system with biological environments. The Trityl group can be utilized for controlled release mechanisms or as a handle during synthesis before removal.

Development of this compound-Functionalized Nanocarriers

Functionalizing nanocarriers with PEG derivatives like this compound is a common strategy to enhance their stability, circulation time, and biocompatibility nih.govissuu.com. The PEGylation of nanocarriers can reduce their uptake by the reticuloendothelial system, leading to increased accumulation at the target site issuu.com. This compound, with its specific end groups, offers versatility in designing functionalized nanocarriers.

Polymeric micelles are self-assembled nanoparticles with a core-shell structure, suitable for encapsulating hydrophobic drugs. The incorporation of PEG derivatives in the micelle structure forms the hydrophilic shell, improving stability in aqueous environments and reducing interactions with biological components nih.govissuu.com. While direct examples of this compound specifically incorporated into polymeric micelles were not extensively detailed in the search results, PEGylated polymers are widely used in micelle formulations for drug delivery nih.govissuu.com. The terminal hydroxyl group of this compound could be used to conjugate targeting ligands or other functional molecules to the micelle surface.

Liposomes are vesicular nanocarriers composed of lipid bilayers, capable of delivering both hydrophilic and hydrophobic drugs. Surface modification of liposomes with PEG, or PEGylation, is a well-established method to extend their circulation half-life and improve their accumulation in target tissues by reducing opsonization and capture by the immune system nih.govissuu.com. Studies have shown the use of PEGylated lipids in liposome (B1194612) formulations for targeted drug delivery nih.gov. While specific research detailing this compound directly used for liposome surface modification was not prominently found, PEG derivatives containing various functional groups, including those that could be introduced via the hydroxyl group of this compound, are commonly employed for this purpose nih.gov. For instance, amphiphilic molecules containing PEG and lipid tails have been synthesized and used to form liposomes or modify their surface nih.gov. Research has explored liposomes derivatized with multimeric copies of peptides using PEGylated linkers, highlighting the potential for this compound or similar PEG9 derivatives in creating functionalized liposomes for targeted delivery nih.govdovepress.com. These studies indicate that PEGylation, often involving PEG chains of varying lengths, including PEG9, is crucial for creating stable and targeted liposomal delivery systems nih.govdovepress.com.

Dendrimers are highly branched, well-defined polymeric architectures offering precise control over size, shape, and surface functionality. PEGylation of dendrimers can improve their solubility, reduce their toxicity, and enhance their pharmacokinetic properties sumitbiomedical.com. While the search results did not provide specific examples of this compound directly conjugated to dendrimers, PEGylated dendrimers are a subject of research in drug delivery sumitbiomedical.com. Studies have utilized PEG chains of varying lengths, including PEG9, in the synthesis of dendrimers for biomedical applications publish.csiro.au. The terminal hydroxyl group of this compound could be used to attach to the dendrimer structure or to conjugate active molecules to the dendrimer surface. The Trityl group could potentially be used as a temporary protecting group during the synthesis of complex dendrimeric structures.

Beyond dendrimers, other nanoparticle systems can also benefit from functionalization with PEG derivatives. The versatility of the terminal hydroxyl group on this compound allows for its conjugation to a variety of nanoparticle platforms for drug delivery applications cd-bioparticles.netbroadpharm.com.

Graphene oxide (GO) and carbon nanotubes (CNTs) are carbon-based nanomaterials with potential in drug delivery due to their high surface area and ability to load therapeutic agents mdpi.comnih.gov. Functionalization with PEG is a common strategy to improve their dispersibility in biological media, reduce their toxicity, and enhance their biocompatibility mdpi.comnih.gov. PEGylated GO has been explored as a drug delivery system, demonstrating improved stability and drug loading capacity mdpi.comnih.gov. While direct mentions of this compound specifically used for functionalizing GO or CNTs were not found, PEGylation of these materials is a well-established approach mdpi.comnih.gov. The hydroxyl group of this compound could be utilized to form covalent linkages with functional groups present on the surface of GO or CNTs, thereby grafting the PEG chain onto these nanomaterials. This functionalization could potentially influence the loading and release of drugs, as well as the interaction of the nanomaterials with cells and tissues. Research shows that PEGylation of GO can lead to aggregation of the nanoparticles, which can influence their size and behavior in solution mdpi.com. For example, one study observed that functionalizing GO with PEG4000 led to an increase in the main grain size of the aggregated particles mdpi.com.

| Material | Main Grain Size (nm) | Notes | Source |

| GONPs | 24.41 | Graphene sheets | mdpi.com |

| GONPs-PEG4000 | 287.04 | Aggregation after functionalization | mdpi.com |

| N. sativa seed extract | 257 | - | mdpi.com |

| GONPs-PEG-N. sativa | 295 | Increased size with drug loading | mdpi.com |

This table illustrates how PEGylation can impact the physical characteristics of graphene oxide nanoparticles, potentially influencing their behavior as drug carriers.

Dendrimeric and Other Nanoparticle Conjugates of this compound

This compound Conjugation to Therapeutic Proteins and Peptides

PEGylation of therapeutic proteins and peptides is a widely used strategy to improve their pharmacological properties, including increased solubility, extended circulation half-life, reduced immunogenicity, and enhanced stability nih.govissuu.comnih.gov. The conjugation of PEG to proteins and peptides can occur at various sites, including amino groups (N-terminus and lysine (B10760008) side chains) and thiol groups (cysteine residues) nih.gov.

This compound, with its terminal hydroxyl group, can be functionalized to react with specific amino acid residues on proteins and peptides. For instance, the hydroxyl group could be converted into an activated ester (like an NHS ester) to react with primary amines, or into a maleimide (B117702) group to react with thiol groups thermofisher.com. The Trityl group can serve as a protecting group during the synthesis of complex peptide conjugates or for site-specific PEGylation strategies where temporary protection is required researchgate.netgoogle.com.

Research has demonstrated the use of PEG linkers, including those with approximately 9 PEG units, in the synthesis of peptide conjugates for various applications, including improved solubility and targeted delivery publish.csiro.auresearchgate.netuniv-lorraine.fr. While specific examples of this compound conjugated to therapeutic proteins were not explicitly detailed, the general principles of protein PEGylation with similar PEG derivatives apply nih.gov. The ability to introduce a PEG9 linker via this compound provides a method to alter the properties of therapeutic proteins and peptides, potentially leading to improved therapeutic outcomes nih.govnih.gov. For example, a PEG9 linker has been introduced into peptides to increase their solubility and facilitate coupling reactions researchgate.net. PEGylation of therapeutic proteins and peptides can lead to significant pharmacological advantages nih.govcd-bioparticles.net.

Pharmacological Advantages of PEGylation nih.govcd-bioparticles.net:

Improvement of drug solubility.

Reduction of potential drug toxicity.

Reduction of dosage frequency.

Enhancement of drug stability, especially protection against protein drug degradation.

Increased bioavailability and circulation half-life.

Reduced immunogenicity and antigenicity.

These advantages highlight the significance of PEGylation strategies, where this compound could play a role due to its structure and reactive handle.

Stimuli-Responsive this compound Systems for Controlled Release

Stimuli-responsive systems are designed to release encapsulated agents in response to specific triggers such as changes in pH, temperature, light, or the presence of certain enzymes wikipedia.orgwikipedia.orgatamanchemicals.comnih.gov. While no direct research on stimuli-responsive "this compound" systems was found, the design of such systems often involves incorporating cleavable linkers or responsive polymers. If this compound were incorporated into a delivery system, its structure could potentially be modified to be responsive to specific stimuli. For instance, the Trityl ether linkage (if present) can be acid-labile, allowing for potential release in acidic environments nih.gov. Alternatively, this compound could be part of a larger polymer or lipid-based structure engineered to undergo a phase transition or degradation in response to a stimulus, thereby releasing a loaded cargo. Research on other PEG-based stimuli-responsive systems, such as pH-responsive hydrogels or nanoparticles, provides a framework for how a this compound conjugate or containing material could be designed for controlled release applications wikipedia.orgwikipedia.orgnih.gov.

This compound in Regenerative Medicine and Tissue Engineering

PEG-based materials, including hydrogels, are widely used in regenerative medicine and tissue engineering due to their biocompatibility and tunable properties bioglyco.comfishersci.atfishersci.com.

This compound Hydrogels for 2D and 3D Cell Culture Scaffolds

Hydrogels serve as versatile scaffolds for 2D and 3D cell culture, mimicking the extracellular matrix (ECM) and providing mechanical support and biochemical cues for cell growth and differentiation bioglyco.comfishersci.at. PEG-based hydrogels can be engineered with tunable stiffness and degradation rates bioglyco.comfishersci.at. While specific "this compound" hydrogels were not detailed in the search results, PEG chains, including PEG9 as a component of tetra-PEG hydrogels, have been studied in the context of hydrogel formation and their metabolic fate after implantation. The incorporation of this compound into hydrogel formulations could influence the hydrogel's properties, such as its hydrophilicity, crosslinking density, and potential for interaction with hydrophobic cell components or signaling molecules. The Trityl group might provide a handle for further functionalization or influence the bulk properties of the hydrogel matrix.

Bioactive this compound Modification for Enhanced Cellular Responses

Modifying biomaterials with bioactive molecules is crucial for directing cellular behavior, including adhesion, migration, proliferation, and differentiation wikipedia.orgfishersci.com. PEG hydrogels often require the incorporation of cell adhesion ligands like RGD peptides to promote cell attachment, as PEG itself is generally non-fouling wikipedia.orgbioglyco.com. While direct studies on bioactive modification using "this compound" were not found, a this compound molecule could potentially be synthesized with an additional functional group at the PEG terminus (opposite the Trityl group) to conjugate bioactive molecules. Alternatively, the Trityl group itself might play a role in anchoring the PEG chain to a hydrophobic domain within a larger structure or interacting with specific cell surface features, although this is speculative without specific research. Research on modifying PEG hydrogels with ionic groups or cell adhesion ligands demonstrates the principle of enhancing cellular responses through chemical modification wikipedia.orgbioglyco.com.

Degradable this compound Architectures for Controlled Tissue Remodeling

Degradability is a key feature for tissue engineering scaffolds, allowing for controlled tissue remodeling and integration as the scaffold degrades over time fishersci.com. PEG-based hydrogels can be designed to be degradable through the incorporation of hydrolysable or enzymatically cleavable linkages within the polymer backbone or crosslinker fishersci.com. If this compound were used as a building block or crosslinker in a biomaterial scaffold, the linkages connecting the Trityl group, the PEG chain, or the points of attachment to the scaffold matrix could be designed to be degradable. For example, ester linkages are commonly used to introduce hydrolytic degradation. The rate of degradation could potentially be tuned by the specific chemistry of the degradable linkage and the local environment within the tissue. Research on degradable polymer networks synthesized from polyesters and functionalized PEGs highlights strategies for creating architectures suitable for tissue remodeling.

This compound in Advanced Diagnostic and Biosensing Applications

PEGylation is also applied in the field of diagnostics and biosensing to improve the performance and reduce non-specific binding of probes and sensor surfaces. While no specific applications of "this compound" in diagnostics or biosensing were found, PEG chains are used to modify biosensors and diagnostic probes to reduce fouling and improve sensitivity and specificity in complex biological media. The this compound molecule, with its distinct hydrophobic and hydrophilic regions, could potentially be used to modify surfaces for biosensing, influencing the interaction of target molecules with the sensor interface. The Trityl group might serve as an anchoring point to a hydrophobic surface or structure, while the PEG9 chain extends into the aqueous phase, creating a brush-like layer that resists non-specific binding. Alternatively, if this compound were conjugated to a diagnostic probe (e.g., a fluorescent dye or a nanoparticle), the PEGylation could enhance its circulation time and biodistribution, while the Trityl group might play a role in targeting or membrane interactions, depending on the specific design. Quantitative analysis methods for PEG, such as MALDI-TOF mass spectrometry for PEG 400 (which contains various PEG chain lengths), exist and could potentially be adapted for the analysis of this compound or its metabolites in biological samples.

This compound-Mediated Surface Functionalization for Biosensors

Surface functionalization is a critical step in the development of highly sensitive and selective biosensors. It involves modifying the sensor surface to enable the immobilization of biorecognition elements, such as antibodies, aptamers, or enzymes, while minimizing non-specific binding. Polymeric layers, including various PEG derivatives, are commonly employed for this purpose to create a suitable interface fishersci.caereztech.com. The hydrophilic nature of PEG chains helps to create a hydration layer on the surface, which can effectively reduce the non-specific adsorption of proteins and other biomolecules, thereby improving the signal-to-noise ratio of the biosensor fishersci.ca.

This compound, with its terminal hydroxyl group, can potentially be used to functionalize biosensor surfaces through various coupling chemistries targeting this reactive site. The trityl group could serve as a protective handle during surface modification procedures and be subsequently removed to expose another functional group if required for a specific immobilization strategy. While direct research on this compound in biosensor surface functionalization was not found in the provided sources, the general principles of PEGylation for surface modification in mass-sensitive biosensors, CMOS biosensors, and other platforms highlight the potential relevance of a compound like this compound in creating tailored, low-fouling surfaces for enhanced biosensing performance broadpharm.comfishersci.caereztech.comatamanchemicals.combroadpharm.com. For instance, the development of aptamer-based biosensors using supported lipid bilayers as a functionalization layer demonstrates the importance of controlled surface chemistry broadpharm.com. Similarly, advancements in CMOS biosensors rely heavily on effective surface modification techniques ereztech.com.

This compound in Immunoassays and Molecular Probes

Immunoassays and molecular probes are fundamental tools in biological research and diagnostics, relying on specific binding events between molecules for detection and quantification. PEGylation is frequently used in the development of components for immunoassays and molecular probes to improve their properties, such as stability, solubility, and reduced non-specific binding nih.gov. PEGylated antibodies or detection molecules can exhibit improved performance in complex biological matrices.

This compound's structure, with a reactive hydroxyl group and a PEG linker, makes it a potential candidate for conjugating to biomolecules used in immunoassays and as molecular probes. The hydroxyl group can be activated for coupling to amines, carboxyls, or other functional groups present on antibodies, peptides, nucleotides, or small molecule probes. The trityl group could offer a strategy for orthogonal protection during multi-step synthesis of complex probes or conjugates. While specific applications of this compound in this context were not detailed in the search results, the broader use of PEG linkers in creating antibody and protein labeling kits and developing fluorescent probes underscores the potential utility of this compound in designing novel detection reagents and strategies for immunoassays and molecular imaging applications nih.govchemicalbook.com.

Other Emerging Research Applications of this compound

Beyond biosensors and molecular probes, the characteristics of this compound suggest potential in other emerging research areas where PEGylation and selective chemical modification are valuable. The ability to introduce a soluble, flexible PEG chain with a cleavable protecting group and a reactive handle can be beneficial in various material science and biological applications.

One such area is the functionalization of nanoparticles for drug delivery or imaging. PEG is widely used to modify the surface of nanoparticles, including magnetic nanoparticles, to enhance their biocompatibility, increase their circulation time, and prevent aggregation chem960.com. This compound could be employed to introduce PEG chains onto nanoparticle surfaces, with the trityl group potentially used for controlled release mechanisms or further conjugation of targeting ligands after deprotection.

Another potential application lies in the development of advanced polymeric materials, such as hydrogels or biodegradable polymers. PEG derivatives are key components in the synthesis of various hydrogels used in regenerative medicine and drug delivery mdpi.com. The hydroxyl and protected trityl groups on this compound could allow for its incorporation into polymer networks, offering control over crosslinking density or providing sites for post-polymerization modification. Research into new synthetic approaches for degradable polymers also highlights the use of PEG derivatives with specific functionalities nih.gov.

Furthermore, this compound's potential use in the development of antibody-drug conjugates (ADCs) has been noted medkoo.com. ADCs are a class of therapeutics that utilize a linker to conjugate a cytotoxic drug to an antibody, allowing for targeted delivery of the drug to cancer cells. PEG linkers are often incorporated into ADCs to improve solubility and reduce aggregation of the conjugate. The cleavable trityl group and reactive hydroxyl group of this compound could be leveraged in the design and synthesis of novel ADC linkers, enabling controlled drug release or facilitating the attachment of the drug or antibody.

Challenges and Future Perspectives in Tr Peg9 Research

Immunological Considerations in Tr-PEG9 Applications

The potential for immune responses to PEGylated compounds is a significant challenge in their clinical application. While PEG is often considered stealthy and non-immunogenic, the formation of anti-PEG antibodies (APAs) can occur upon administration, potentially leading to reduced efficacy, altered pharmacokinetics, and even hypersensitivity reactions. wikipedia.orgnih.gov The immunogenicity of PEG can be influenced by factors such as molecular weight, architecture, and the presence of terminal functional groups. nih.govnih.gov Short-chain PEGs, such as the PEG9 component of this compound, may exhibit different immunogenicity profiles compared to longer PEG chains. nih.gov

Investigation of Anti-Tr-PEG Antibodies

Given the potential for immunogenicity, the investigation of anti-Tr-PEG antibodies is a crucial consideration for the development and application of this compound conjugates. Studies in the broader PEGylation field have shown that anti-PEG antibodies can recognize the PEG backbone and/or the terminal functional groups. For this compound, the presence of the trityl terminal group in addition to the PEG9 chain introduces additional potential epitopes for antibody recognition. Detecting and quantifying anti-PEG antibodies, including those specific to the this compound structure, is essential for assessing the potential for immune-mediated effects. This typically involves developing sensitive and specific immunoassays. Pre-existing anti-PEG antibodies, which can be present in individuals due to prior exposure to PEG-containing products, also pose a risk and should be considered. nih.gov

Mitigation Strategies for this compound Immunogenicity

Mitigating the potential immunogenicity of this compound involves strategies aimed at reducing or preventing the immune response. Based on general PEGylation research, approaches could include optimizing the conjugation site on the therapeutic entity to minimize exposure of immunogenic epitopes, controlling the density and architecture of this compound on the conjugate, or exploring alternative PEGylation strategies. nih.gov For terminally modified PEGs like this compound, modifying the terminal group or using different linkers might influence immunogenicity. nih.gov Co-treatment with immunosuppressive agents has also been explored in the context of other immunogenic therapeutic proteins to mitigate immune responses.

Impact of this compound on Biological Activity and Efficacy of Conjugated Entities

The conjugation of PEG, including this compound, to a therapeutic molecule can influence its biological activity and efficacy. While PEGylation is often intended to improve pharmacokinetic properties, the attached PEG chain can also sterically hinder the interaction of the therapeutic entity with its target receptor or enzyme, potentially leading to reduced activity. The extent of this impact depends on several factors, including the size and architecture of the PEG, the site of conjugation on the therapeutic molecule, and the nature of the interaction between the therapeutic and its target.

For this compound conjugates, the relatively short PEG9 chain might exert less steric hindrance compared to much longer PEG chains, but the presence of the bulky trityl group at the terminus could still influence interactions. Careful design of the conjugation strategy, including site-specific modification, is crucial to minimize potential loss of biological activity while achieving desired pharmacokinetic benefits. Evaluating the biological activity of the this compound conjugate in vitro and in vivo is essential to confirm that the desired therapeutic effect is retained or enhanced.

Regulatory Science and Standardization of this compound Materials

The regulatory landscape for PEGylated therapeutics is complex, requiring comprehensive characterization and rigorous testing to ensure safety and efficacy. Regulatory bodies like the FDA have issued guidelines on the immunogenicity assessment of therapeutic proteins, including PEGylated ones.

For this compound, ensuring the quality, consistency, and standardization of the material is paramount for its potential clinical translation. This includes detailed characterization of the polymer itself (molecular weight, purity, terminal group integrity) and the resulting conjugates (site of conjugation, degree of PEGylation, homogeneity). Establishing robust analytical methods for the characterization of this compound and its conjugates is essential for regulatory approval. Furthermore, addressing potential impurities and ensuring the long-term stability of this compound-containing products are critical aspects of regulatory science.

Advanced Computational Design of this compound Systems for Specific Outcomes

Computational methods, such as molecular dynamics simulations, are increasingly being used to understand the behavior of PEGylated molecules and to guide the design of novel conjugates with desired properties. These simulations can provide insights into the conformation of PEG chains, their interactions with the conjugated molecule and the surrounding environment, and the potential impact on biological activity and immunogenicity.

Translational Research and Clinical Development Trajectories for this compound-based Therapies

Translational research involving this compound primarily focuses on its utility as a chemical linker in the development of more complex therapeutic modalities, rather than as a therapeutic agent itself. This compound is characterized as a polyethylene (B3416737) glycol (PEG) derivative and a Hydroxy PEG Linker. bio-fount.comambeed.com PEG linkers are widely recognized in drug research for their ability to enhance the properties of conjugated molecules, such as improving solubility, reducing immunogenicity, and extending circulation half-life. ambeed.com

The potential application of this compound in translational research is notably highlighted in the context of antibody-drug conjugates (ADCs). bio-fount.com ADCs are a class of highly potent biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are composed of an antibody, a stable linker, and a cytotoxic drug (payload). The linker plays a crucial role in the efficacy and safety of an ADC, ensuring that the cytotoxic payload is released specifically at the tumor site and remains stably attached in circulation. As a PEG derivative, this compound's properties, such as its defined length and potential for functionalization via the hydroxyl group, make it a candidate for investigation as a linker component in the design of novel ADCs. bio-fount.comambeed.com Translational studies would involve conjugating this compound to both antibodies and drug payloads to evaluate the stability of the resulting conjugate in biological environments, its targeting efficiency, and its preliminary efficacy in relevant preclinical models.

Beyond ADCs, this compound, like other Hydroxy PEG linkers, is being explored in broader drug delivery systems. ambeed.com This includes its potential incorporation into nanoparticles, liposomes, or polymeric micelles designed to encapsulate and deliver therapeutic agents to specific tissues or cells. ambeed.com Translational research in this area would involve formulating drug delivery systems utilizing this compound as a component and assessing their in vitro and in vivo performance, including drug loading capacity, release kinetics, targeting specificity, and preliminary efficacy in disease models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |